molecular formula C9H5FN2O3 B11894185 6-Fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid

6-Fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid

Cat. No.: B11894185
M. Wt: 208.15 g/mol
InChI Key: GEYXNIYAOPLADA-UHFFFAOYSA-N
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Description

6-Fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid is a high-purity chemical compound intended for research and development applications. This 1,5-naphthyridine derivative serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of novel molecules with potential biological activity. As a core scaffold, it can be used to develop and study new therapeutic agents. The compound is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for specific data on purity, identity, and other characteristics. Handling should be performed by qualified professionals in a controlled laboratory setting, in accordance with all applicable safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5FN2O3

Molecular Weight

208.15 g/mol

IUPAC Name

6-fluoro-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C9H5FN2O3/c10-6-2-1-5-7(12-6)8(13)4(3-11-5)9(14)15/h1-3H,(H,11,13)(H,14,15)

InChI Key

GEYXNIYAOPLADA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC=C(C2=O)C(=O)O)F

Origin of Product

United States

Preparation Methods

Pyridine-Based Cyclization

The 1,5-naphthyridine core is often constructed via cyclization of pyridine precursors. A representative route involves:

  • Formation of the N1–C2 bond using ethyl 3-(dimethylamino)methyleneamino-6,7-dimethoxyquinoline as a substrate. Cyclization under basic conditions (NaCH2_2CN, THF, −78°C) yields the naphthyridine scaffold.

  • Dieckmann cyclization of intermediates like ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, facilitated by strong bases (Kt^tOBu or NaH).

Key Parameters

Cyclization MethodReagentsTemperatureYield
Pyridine cyclizationNaCH2_2CN/THF−78°C → 20°C58%
Dieckmann cyclizationKt^tOBu/NaH50–140°C72–89%

Fluorination Techniques

Direct Fluorination of Naphthyridine Intermediates

Fluorine is introduced via electrophilic fluorination agents:

  • N-Fluorobenzenesulfonimide (NFSI) in DMF at 80°C.

  • Selectfluor in acetonitrile under reflux (Δ, 12 h).

Comparative Efficiency

Fluorinating AgentSolventReaction TimeFluorine PositionYield
NFSIDMF6–8 hC668%
SelectfluorMeCN12 hC675%

Halogen Exchange (Halex Reaction)

Chloro precursors undergo nucleophilic substitution with KF in polar aprotic solvents (e.g., DMSO, 150°C). This method is preferred for industrial scalability due to cost-effectiveness.

Hydrolysis of Ester Precursors

Acidic Hydrolysis

Ethyl 6-fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate is treated with concentrated HCl in THF (reflux, 2 h) to yield the carboxylic acid.

Optimized Conditions

ParameterValue
Acid Concentration6 N HCl
SolventTHF/H2_2O (4:1)
Temperature80°C
Yield78–85%

Alkaline Hydrolysis

Alternative saponification uses NaOH (10% w/v) in methanol/water (reflux, 1 h), achieving >90% purity.

Industrial-Scale Synthesis

Continuous Flow Chemistry

Patented methods emphasize:

  • Modular reactors for cyclization and fluorination steps.

  • In-line purification via crystallization (e.g., cooling filtrates to 0–5°C).

Economic Metrics

StepCost Efficiency (USD/kg)Purity
Cyclization12098%
Fluorination8597%
Hydrolysis4599%

Recent Advances (2023–2025)

Photocatalytic Cyclization

Visible-light-mediated cyclization using Ru(bpy)_3$$$$^{2+} reduces reaction times from 12 h to 2 h, with 82% yield.

Enzymatic Hydrolysis

Immobilized lipases (e.g., Candida antarctica) enable hydrolysis at 37°C, eliminating HCl usage and improving sustainability .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted naphthyridine derivatives .

Scientific Research Applications

Antibacterial Activity

Research indicates that 6-Fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid exhibits significant antibacterial properties against various strains. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively, suggesting potential use in developing new antibiotics aimed at resistant strains.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed high activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

Pharmacological Mechanisms

The interaction studies involving this compound focus on its binding affinity to bacterial enzymes. Techniques such as molecular docking and in vitro assays are employed to elucidate the mechanisms of action and identify potential side effects or resistance mechanisms.

Data Table: Antibacterial Activity Comparison

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus16 µg/mL
7-Chloro derivativeEscherichia coli8 µg/mL
Ethyl derivativePseudomonas aeruginosa32 µg/mL

Agrochemical Development

The compound is also explored for its potential in agricultural chemistry. It serves as an intermediate in the synthesis of pesticides that target specific pathogens while minimizing environmental impact.

Case Study:
Research conducted by agricultural scientists highlighted the efficacy of fluorinated naphthyridine derivatives in controlling fungal pathogens in crops. The study found that these compounds significantly reduced disease incidence without harming beneficial insects .

Development of Antimicrobial Coatings

Due to its antimicrobial properties, this compound is being investigated for use in developing advanced materials such as coatings for medical devices.

Research Findings:
A recent study demonstrated that incorporating this compound into polymer matrices resulted in coatings with effective antimicrobial activity against common nosocomial pathogens, suggesting its utility in preventing infections associated with medical implants .

Mechanism of Action

The mechanism of action of 6-Fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the 1,5-Naphthyridine Series

  • 4-Oxo-6-(pyrrolidin-1-yl)-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid (CAS 92808-14-5): Structural Difference: A pyrrolidine substituent at position 6 replaces the fluorine atom. Application: Investigated as a pharmaceutical intermediate for antibacterial agents .
  • 6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid :

    • Structural Difference : An ethoxy group at position 6 instead of fluorine.
    • Impact : The ethoxy group increases lipophilicity, improving membrane permeability but reducing electronegativity.
    • Synthesis : Prepared via the Gould-Jacobs reaction, involving cyclization and decarboxylation steps .

Isomeric 1,8-Naphthyridine Derivatives

1,8-Naphthyridines differ in nitrogen atom positions (1 and 8), leading to distinct electronic and biological profiles:

  • Tosufloxacin (7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid): Structural Features: Contains a 1,8-naphthyridine core with a 3-aminopyrrolidine substituent at position 5. Activity: Broad-spectrum fluoroquinolone antibiotic targeting DNA gyrase and topoisomerase IV in Gram-negative pathogens . Key Difference: The 1,8-naphthyridine scaffold confers stronger antibacterial activity compared to 1,5-naphthyridines, which are more focused on antiviral targets .
  • 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid :

    • Synthesis : Prepared via substitution and hydrolysis reactions, achieving yields up to 81% .
    • Application : Intermediate for anticancer drugs, highlighting the role of halogen substituents in enhancing cytotoxicity .

Substituent Effects on Bioactivity

  • Fluorine at Position 6 : Enhances electronegativity and metabolic stability, crucial for HIV integrase inhibition in 1,5-naphthyridines .
  • Chlorine or Ethoxy Groups : Increase lipophilicity, favoring antibacterial activity in 1,8-naphthyridines .

Physicochemical Comparison

Compound LogP Solubility (mg/mL) pKa (COOH) Bioactivity Target
6-Fluoro-1,5-naphthyridine-3-carboxylic acid 1.2 0.15 3.8 HIV-1 integrase inhibition
Tosufloxacin (1,8-naphthyridine) 0.9 0.25 4.1 Bacterial DNA gyrase
6-Ethoxy-1,5-naphthyridine-3-carboxylic acid 2.1 0.08 3.5 Antibacterial intermediate

Biological Activity

6-Fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a naphthyridine core, with a fluorine atom at the 6-position and a carboxylic acid group at the 3-position, which contributes to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

The molecular formula of this compound is C11H8FN2O3C_{11}H_{8}FN_{2}O_{3}, with a molecular weight of approximately 224.16 g/mol. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and bioavailability, thereby improving its efficacy in biological systems.

Antibacterial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity against various bacterial strains. For instance, studies have shown that compounds sharing structural similarities with this naphthyridine derivative demonstrate effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
6-Fluoro derivative AE. coli8 µg/mL
6-Fluoro derivative BS. aureus4 µg/mL
7-Chloro derivativePseudomonas aeruginosa16 µg/mL

The antibacterial mechanism involves the inhibition of DNA gyrase and topoisomerase IV enzymes, which are crucial for bacterial DNA replication and transcription. Binding affinity studies reveal that these compounds can effectively compete with other fluoroquinolones for binding sites on these enzymes .

In silico studies have demonstrated that the binding energy values for these compounds are comparable to established antibiotics like ciprofloxacin, indicating a strong potential for therapeutic application .

Case Studies

A series of in vitro and in vivo studies have been conducted to evaluate the efficacy of various derivatives of this compound. One notable study focused on a 5-substituted variant which showed enhanced antibacterial activity through structural modifications that improved binding affinity to target enzymes .

The results indicated that:

  • 5-Methyl group : Improved in vitro activity when combined with a cyclopropyl appendage.
  • 7-Cycloalkylamino group : Significantly enhanced biological activity.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including cyclization processes. Various derivatives have been synthesized to explore their biological activities further .

Table 2: Structural Variants and Their Activities

Compound NameStructural FeaturesBiological Activity
7-Chloro derivativeChloro at position 7Broader spectrum of antibacterial activity
Ethyl derivativesAlkyl substitutions at nitrogenAltered pharmacokinetic properties
Amino derivativesPresence of amino groupsEnhanced binding affinity

Q & A

Advanced characterization techniques

  • Tools : X-ray crystallography to resolve tautomeric forms (keto-enol equilibrium) of the 4-oxo group. Computational DFT models predict enol form dominance in polar solvents .

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